molecular formula C12H17NO B4049701 2-(4-methylphenyl)-N-propylacetamide

2-(4-methylphenyl)-N-propylacetamide

Cat. No.: B4049701
M. Wt: 191.27 g/mol
InChI Key: CRVUAOBAOZVNOL-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-propylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-methylphenyl group attached to the nitrogen atom of the acetamide moiety

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-propylacetamide typically involves the reaction of 4-methylphenylamine with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The reaction conditions generally include maintaining a temperature of around 0-5°C during the addition of propionyl chloride to control the exothermic reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems for the addition of reagents and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 4-methylbenzoic acid.

    Reduction: Formation of 4-methylphenylpropylamine.

    Substitution: Formation of substituted amides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-propylacetamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include enzymes involved in inflammation and pain pathways.

Comparison with Similar Compounds

2-(4-methylphenyl)-N-propylacetamide can be compared with other similar compounds such as:

    2-(4-methylphenyl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a propyl group.

    2-(4-methylphenyl)-N-methylacetamide: Contains a methyl group instead of a propyl group.

    2-(4-methylphenyl)-N-butylacetamide: Contains a butyl group instead of a propyl group.

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the propyl group can influence its solubility, binding affinity, and overall pharmacokinetic properties.

Properties

IUPAC Name

2-(4-methylphenyl)-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-8-13-12(14)9-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVUAOBAOZVNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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